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molecular formula C12H14FNO2 B8499457 2-(2-Fluoro-phenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide

2-(2-Fluoro-phenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide

Cat. No. B8499457
M. Wt: 223.24 g/mol
InChI Key: MKNODHYDDANWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07144881B2

Procedure details

A mixture of 2-(2-fluoro-phenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide (8.92 g), water (20 mL), and NaOH (3.2 g) in MeOH (40 mL) was refluxed for 3 h. The reaction mixture was cooled down to room temperature and concentrated in vacuo. The residue was acidified by 6 N HCl followed by extraction with CH2Cl2. The organic layer was washed with brine, dried over MgSO4 and concentrated in vacuo to give the title compound (7 g).
Quantity
8.92 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([CH:6]1[CH2:8][CH:7]1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[F:15])=[O:5].[OH2:17].[OH-].[Na+]>CO>[F:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH:7]1[CH2:8][CH:6]1[C:4]([OH:17])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
8.92 g
Type
reactant
Smiles
CON(C(=O)C1C(C1)C1=C(C=CC=C1)F)C
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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